

octylbenzene spectroscopic data NMR IR MS

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Compound of Interest

Compound Name: Octylbenzene

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An In-depth Technical Guide to the Spectroscopic Data of **Octylbenzene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octylbenzene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Data Presentation

The following sections summarize the key spectroscopic data for **octylbenzene** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **octylbenzene** (C₁₄H₂₂), both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and aliphatic portions of the molecule.

¹H NMR Data

The ¹H NMR spectrum of **octylbenzene** is typically run in a deuterated solvent such as chloroform-d (CDCl₃)^{[1][2]}. The spectrum will show signals corresponding to the aromatic protons of the benzene ring and the protons of the octyl chain.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.31 - 7.17	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 2.61	Triplet	2H	Benzylic methylene protons (-CH ₂ -Ph)
~ 1.62	Multiplet	2H	Methylene protons (-CH ₂ -CH ₂ -Ph)
~ 1.30 - 1.28	Multiplet	10H	Methylene protons of the alkyl chain
~ 0.88	Triplet	3H	Terminal methyl protons (-CH ₃)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.[\[3\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is usually recorded with broadband proton decoupling to simplify the signals to singlets for each unique carbon atom.[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~ 142.9	Quaternary aromatic carbon (C1)
~ 128.4	Aromatic CH carbons (C3/C5)
~ 128.2	Aromatic CH carbons (C2/C6)
~ 125.6	Aromatic CH carbon (C4)
~ 36.1	Benzylic methylene carbon (-CH ₂ -Ph)
~ 31.9	Methylene carbon
~ 31.5	Methylene carbon
~ 29.5	Methylene carbon
~ 29.3	Methylene carbon
~ 29.2	Methylene carbon
~ 22.7	Methylene carbon
~ 14.1	Terminal methyl carbon (-CH ₃)

Note: The assignments are based on typical chemical shift values for alkylbenzenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.^[5] The IR spectrum of **octylbenzene**, a liquid, is often obtained as a neat thin film between salt plates.^[2]
^[6]

Frequency (cm ⁻¹)	Intensity	Vibration
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Strong	Aliphatic C-H stretch
~ 1605, 1495, 1450	Medium-Weak	Aromatic C=C ring stretch
~ 1465	Medium	Aliphatic C-H bend (scissoring)
~ 725, 695	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Note: The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule.^[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[8] For **octylbenzene**, electron ionization (EI) is a common method.^{[8][9]}

m/z	Relative Intensity (%)	Assignment
190	~10	Molecular Ion [M] ⁺
105	9.6	[C ₈ H ₉] ⁺
92	100	[C ₇ H ₈] ⁺ (Tropylium ion) - Base Peak
91	76.4	[C ₇ H ₇] ⁺ (Benzyl cation)
78	5.2	[C ₆ H ₆] ⁺ (Benzene radical cation)
77	3.2	[C ₆ H ₅] ⁺ (Phenyl cation)
57	16.7	[C ₄ H ₉] ⁺
43	10.6	[C ₃ H ₇] ⁺
41	10.0	[C ₃ H ₅] ⁺
29	6.7	[C ₂ H ₅] ⁺

Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[\[10\]](#)[\[11\]](#) The molecular ion has a mass of 190 g/mol .[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve approximately 5-20 mg of **octylbenzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[\[13\]](#)
 - Ensure the solution is clear and free of any particulate matter.
 - Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent

peak.[\[3\]](#)

- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[\[14\]](#)
 - Tune the probe for the appropriate nucleus (^1H or ^{13}C) to maximize signal-to-noise.[\[14\]](#)
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans is required.[\[4\]](#) A relaxation delay of 2-5 seconds is common to ensure proper relaxation of all carbon nuclei.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard or the solvent peak.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - As **octylbenzene** is a liquid at room temperature, the simplest method is to prepare a thin film.[\[2\]](#)[\[6\]](#)

- Place one or two drops of the pure liquid onto the surface of one salt plate (e.g., NaCl or KBr).[6]
- Carefully place a second salt plate on top to create a thin capillary film of the liquid.[12]
- Instrument Setup:
 - Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.
 - Ensure the instrument's sample compartment is free of moisture, as the salt plates are typically hygroscopic.[6]
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

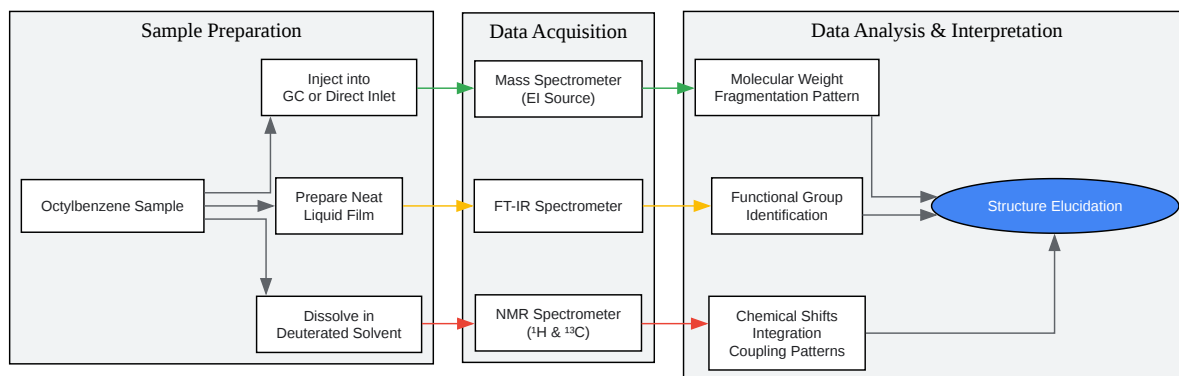
Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the **octylbenzene** sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a gas chromatography (GC) system (GC-MS) for separation from any impurities.[15]
- Ionization (Electron Ionization - EI):

- In the ion source, the sample molecules in the gas phase are bombarded with a high-energy beam of electrons (typically 70 eV).^{[8][9]}
- This bombardment removes an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing it to fragment in a reproducible manner.^{[9][15]}
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or a magnetic sector).^{[8][15]}
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).^{[8][9]}
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
 - The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak, known as the base peak, is assigned a relative abundance of 100%.^[8]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **octylbenzene**.



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Caption: Workflow for the spectroscopic analysis of **octylbenzene**.

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